

The Tetrahydroquinazoline Scaffold: A Comparative Guide to its Potential in Drug Discovery

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Compound of Interest

Compound Name: 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

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For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutic agents is a cornerstone of modern medicine. In this pursuit, the identification and validation of privileged chemical scaffolds—molecular frameworks that can be readily modified to interact with a range of biological targets—is of paramount importance. One such scaffold that has garnered significant interest, particularly in the realm of oncology, is the quinazoline core and its derivatives. This guide provides a comparative analysis of the **4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline** scaffold, evaluating its potential as a foundation for drug development by comparing it with established kinase inhibitors.

While **4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline** is primarily recognized as a key synthetic intermediate in the generation of more complex molecules, its inherent structural features suggest its potential as a valuable starting point for the design of potent and selective kinase inhibitors.^{[1][2]} This guide will delve into the available data for derivatives of the tetrahydroquinazoline scaffold and compare their performance with that of the well-established tyrosine kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib.

Comparative Analysis of Biological Activity

The efficacy of a drug scaffold is ultimately determined by the biological activity of the compounds derived from it. Here, we present a comparative summary of the in vitro anti-proliferative and kinase inhibitory activities of tetrahydroquinazoline derivatives against those of Gefitinib, Erlotinib, and Lapatinib. It is crucial to note that the data for the tetrahydroquinazoline scaffold is based on published derivatives, as specific biological data for the parent compound, **4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline**, is not readily available in the public domain.

Compound/Sc affold Derivative	Target Cell Line/Kinase	Assay Type	IC50 Value (μ M)	Reference
Tetrahydroquinazoline Derivatives				
2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline	$\sigma 1$ Receptor	Radioligand Binding	0.0156	[3]
Gefitinib				
A549 (NSCLC)	Antiproliferative	15.11	[4]	
NCI-H1299 (NSCLC)	Antiproliferative	14.23	[4]	
NCI-H1437 (NSCLC)	Antiproliferative	20.44	[4]	
EGFR (Wild-Type)	Kinase Inhibition	0.027	[5]	
Erlotinib				
FaDu (HNSCC)	Antiproliferative	~10 (effective dose)	[6]	
Cal-27 (HNSCC)	Antiproliferative	~10 (effective dose)	[6]	
SQ20B (HNSCC)	Antiproliferative	~10 (effective dose)	[6]	
EGFR (Wild-Type)	Kinase Inhibition	0.02	[7]	

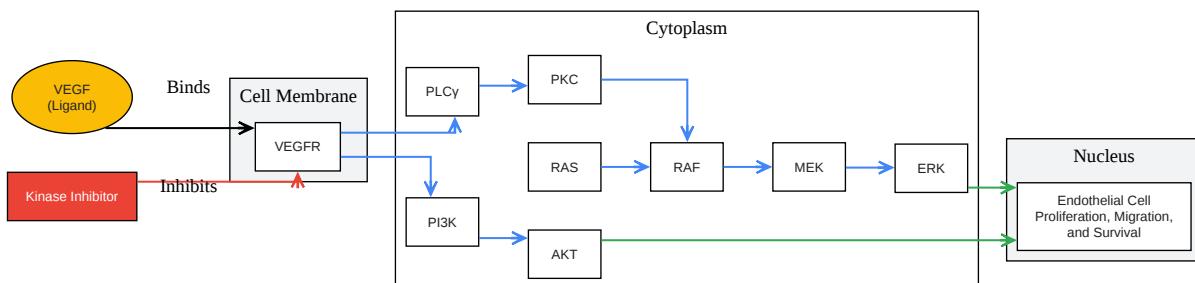
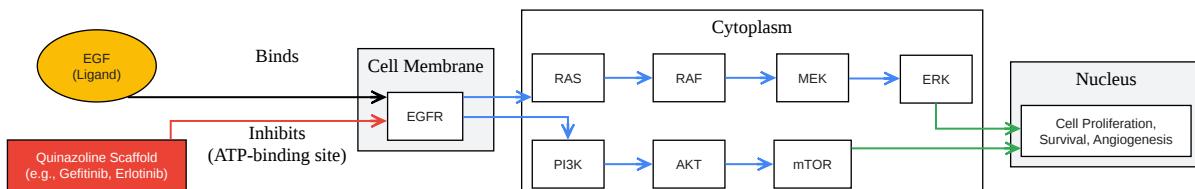
HER2	Kinase Inhibition	0.15	[7]
<hr/>			
HER2-positive breast cancer cells	Antiproliferative	Induces apoptosis	[5]
EGFR	Kinase Inhibition	-	[8]
HER2	Kinase Inhibition	-	[8]

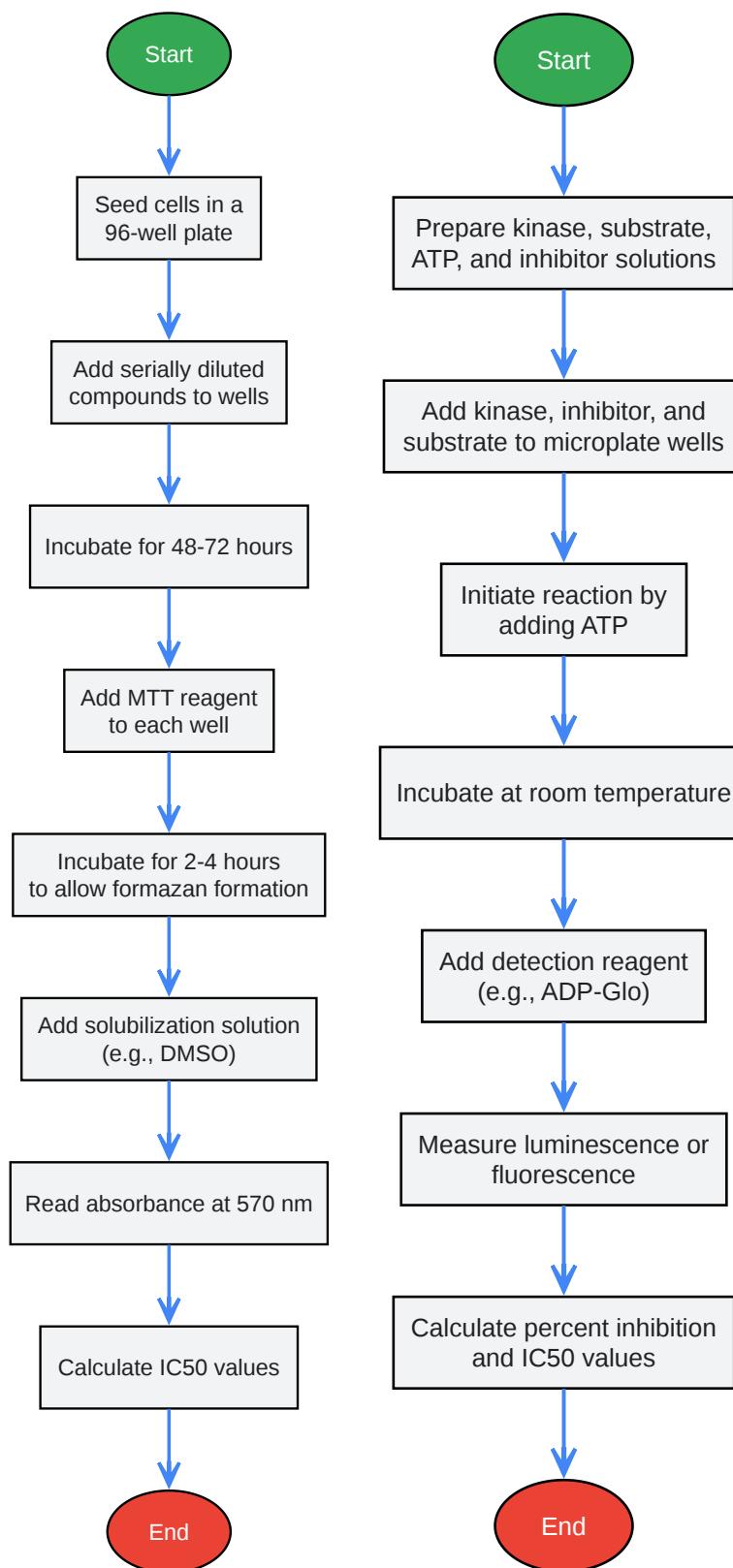
Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they target and the experimental workflows used to validate their activity.

Targeted Signaling Pathways

Quinazoline-based inhibitors, including derivatives of the tetrahydroquinazoline scaffold, commonly target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play a crucial role in cell proliferation, survival, and angiogenesis.



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